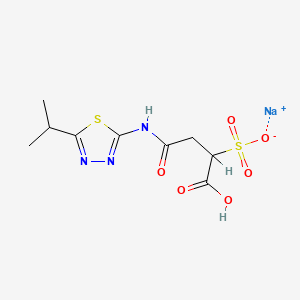
4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt is a complex organic compound with a unique structure that includes a thiadiazole ring, a sulfobutanoic acid moiety, and a sodium salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt typically involves multiple steps. One common method includes the reaction of 1-methylethylamine with a thiadiazole derivative under controlled conditions to form the intermediate product. This intermediate is then reacted with a sulfobutanoic acid derivative in the presence of a suitable catalyst to yield the final product. The reaction conditions often require specific temperatures, pH levels, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiadiazole compounds
Scientific Research Applications
4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfobutanoic acid moiety may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt
- 4-((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt
- 4-((5-Propyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt
Uniqueness
The uniqueness of 4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt lies in its specific substitution pattern and the presence of the 1-methylethyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
95896-15-4 |
|---|---|
Molecular Formula |
C9H12N3NaO6S2 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
sodium;1-hydroxy-1,4-dioxo-4-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]butane-2-sulfonate |
InChI |
InChI=1S/C9H13N3O6S2.Na/c1-4(2)7-11-12-9(19-7)10-6(13)3-5(8(14)15)20(16,17)18;/h4-5H,3H2,1-2H3,(H,14,15)(H,10,12,13)(H,16,17,18);/q;+1/p-1 |
InChI Key |
DXGYXZFOHCMHFE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC(C(=O)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















